5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1934856-38-8) is a heterocyclic building block with a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol. The structure features a 1,2,4-oxadiazole core bearing a carboxylic acid at the 3-position and a bulky, chiral 3,3-dimethylbutan-2-yl substituent at the 5-position.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
Cat. No. B13324370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)C(=O)O)C(C)(C)C
InChIInChI=1S/C9H14N2O3/c1-5(9(2,3)4)7-10-6(8(12)13)11-14-7/h5H,1-4H3,(H,12,13)
InChIKeyMVKBDZGAHLCBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid – Core Molecular Profile


5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1934856-38-8) is a heterocyclic building block with a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol . The structure features a 1,2,4-oxadiazole core bearing a carboxylic acid at the 3-position and a bulky, chiral 3,3-dimethylbutan-2-yl substituent at the 5-position . Commercial suppliers report a standard purity of 95%, with batch-specific QC data (NMR, HPLC, GC) available . This compound belongs to a broader class of 5-substituted-1,2,4-oxadiazole-3-carboxylic acids that have been explored as pharmacophores in integrin antagonism and other therapeutic areas .

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid – Structural Nuances That Preclude Simple Interchange


The biological and physicochemical behavior of 5-substituted-1,2,4-oxadiazole-3-carboxylic acids is exquisitely sensitive to the nature of the C5 substituent. Even among close alkyl analogs, differences in steric bulk, lipophilicity, and conformational flexibility can drastically shift target binding, metabolic stability, and solubility . The 3,3-dimethylbutan-2-yl group introduces a combination of quaternary carbon branching and a chiral center that is absent in linear or cyclic analogs such as 5-cyclopentyl- or 5-cycloheptyl derivatives, making direct substitution without re-optimization of downstream SAR unreliable .

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid – Quantified Differentiation Against Closest Analogs


Computed Lipophilicity (LogP) Versus Unsubstituted Oxadiazole Core

The vendor-calculated LogP of 1.92 for the target compound represents a substantial increase in lipophilicity compared to the parent 1,2,4-oxadiazole-3-carboxylic acid (predicted LogP ≈ -0.5 to 0.2) . This shift moves the compound into a range that is more favorable for passive membrane permeation while still remaining below LogP 3, often associated with poor solubility and promiscuous binding .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Within Oral Bioavailability Threshold

The TPSA of 76.22 Ų, as provided by the vendor's computational model, falls well below the 140 Ų threshold for oral bioavailability and is also below the stricter 90 Ų guideline often used for CNS drug candidates . For comparison, unsubstituted 1,2,4-oxadiazole-3-carboxylic acid has a TPSA of approximately 76 Ų, indicating that the 5-substituent does not significantly increase polarity .

Drug-likeness Oral absorption Veber rules

Rotatable Bond Count Comparison to Linear and Cyclic Alkyl Analogs

With only 2 rotatable bonds (carboxylic acid C–O and C5–substituent C–C), the target compound is more conformationally constrained than linear alkyl analogs (e.g., 5-pentyl, ~5 rotatable bonds) and comparable to cyclic analogs . Lower rotatable bond counts correlate with improved ligand binding efficiency and reduced entropic penalty upon target binding .

Conformational flexibility Ligand efficiency Entropic penalty

Commercial Purity Specification and Batch-to-Batch QC Traceability

Two independent vendors (Bidepharm and Leyan) list the compound at a standard purity of 95%, with routine batch QC including NMR, HPLC, and GC . This dual-source confirmation reduces the risk of lot-to-lot variability that is often observed with lower-volume custom synthesis of niche oxadiazole building blocks .

Reproducibility Procurement standardization QC documentation

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid – Differentiated Application Scenarios


Fragment-Based Drug Discovery Requiring a Sterically Hindered Acid Warhead

The combination of a carboxylic acid (suitable for salt-bridge or hydrogen-bond interactions) and a conformationally restricted, bulky 5-substituent makes this compound a valuable fragment for screening against targets with deep hydrophobic pockets that are inaccessible to smaller 5-methyl or 5-ethyl analogs .

Synthesis of Chiral Oxadiazole-Containing Lead Molecules

The chiral center in the 3,3-dimethylbutan-2-yl side chain provides a handle for enantioselective synthesis or resolution, enabling the exploration of chirality-dependent biological activity—an option not available with achiral 5-cyclopentyl or 5-cycloheptyl building blocks .

Pharmacokinetic Optimization via Balanced Lipophilicity in CNS Programs

With a calculated LogP of 1.92 and TPSA of 76 Ų, this scaffold occupies a favorable physicochemical space for CNS drug discovery, where both excessive hydrophilicity (LogP < 0) and high lipophilicity (LogP > 3) are detrimental .

Procurement for Parallel Library Synthesis with QC Assurance

The availability from multiple vendors at ≥95% purity with documented QC (NMR, HPLC, GC) supports reproducible parallel synthesis campaigns, mitigating the risk of batch failures that can arise when relying on sole-source, uncharacterized oxadiazole intermediates .

Quote Request

Request a Quote for 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.